1-Heptylpiperidin-4-ol
Overview
Description
1-Heptylpiperidin-4-ol is an organic compound that belongs to the class of piperidine derivatives It is characterized by a piperidine ring substituted with a heptyl group at the nitrogen atom and a hydroxyl group at the fourth position
Mechanism of Action
Target of Action
1-Heptylpiperidin-4-ol is a novel compound that has been evaluated for potential treatment of HIV . The primary target of this compound is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
The interaction of this compound with its target, the CCR5 receptor, results in antagonistic activities . This means that this compound inhibits the function of the CCR5 receptor. This inhibition is crucial in preventing the entry of HIV-1 into cells, thereby potentially treating HIV-1 infections .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the process of HIV-1 entry into cells. The CCR5 receptor, which is the target of this compound, plays a vital role in this process . By inhibiting the CCR5 receptor, this compound disrupts the pathway of HIV-1 entry, thereby potentially preventing HIV-1 infection .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of the CCR5 receptor . This inhibition disrupts the process of HIV-1 entry into cells, potentially preventing HIV-1 infection . The exact molecular and cellular effects of this compound’s action require further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Heptylpiperidin-4-ol can be synthesized through several methods. One common approach involves the reduction of 1-heptylpiperidin-4-one using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon. This method is advantageous due to its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Heptylpiperidin-4-ol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form 1-heptylpiperidine using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products:
Oxidation: 1-Heptylpiperidin-4-one.
Reduction: 1-Heptylpiperidine.
Substitution: 1-Heptylpiperidin-4-yl chloride or bromide.
Scientific Research Applications
Comparison with Similar Compounds
1-Heptylpiperidine: Lacks the hydroxyl group, making it less polar and potentially altering its biological activity.
1-Heptylpiperidin-4-one: Contains a ketone group instead of a hydroxyl group, which can affect its reactivity and interactions with biological targets.
Uniqueness: 1-Heptylpiperidin-4-ol is unique due to the presence of both a heptyl group and a hydroxyl group on the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-heptylpiperidin-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-2-3-4-5-6-9-13-10-7-12(14)8-11-13/h12,14H,2-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFSVTTVKILGAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1CCC(CC1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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